![molecular formula C15H13N3O4 B2914322 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-63-0](/img/structure/B2914322.png)
3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a benzamide group, which consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Oxazolo[5,4-d]pyrimidines have been found to exhibit potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .Scientific Research Applications
Synthesis and Computational Elucidation
An efficient method for the synthesis of substituted derivatives related to 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has been described. This involves a three-component, one-pot synthesis leading to the formation of complex heterocycles, supported by theoretical calculations to elucidate the mechanism. This process underscores the compound's role in creating structurally diverse molecules for further pharmacological evaluation (Guleli et al., 2019).
Catalytic Applications in Heterocyclic Synthesis
A novel method has been developed for synthesizing benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines, showcasing the compound's utility in facilitating catalyzed reactions under solvent-free conditions. This highlights its potential in streamlining synthetic routes for creating biologically active heterocycles, which are key scaffolds in drug discovery (Hojati et al., 2011).
Antimicrobial and Antioxidant Activity
Compounds structurally related to 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide have been synthesized and evaluated for antimicrobial and antioxidant activities. The research demonstrates the potential of these compounds in therapeutic applications, particularly in treating infections and oxidative stress-related diseases (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
The synthesis and molecular docking studies of novel pyridine and fused pyridine derivatives, including those related to 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide, have been conducted. These studies aim to understand the binding affinities of these compounds towards specific protein targets, offering insights into their potential as lead compounds for drug development (Flefel et al., 2018).
Mechanism of Action
properties
IUPAC Name |
3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-6-5-9(8-12(11)21-2)14(19)17-13-10-4-3-7-16-15(10)22-18-13/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPRFFPWFLLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NOC3=C2C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
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